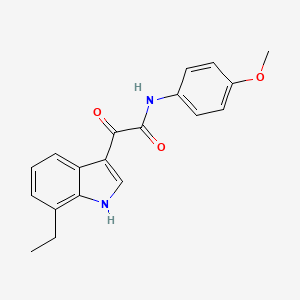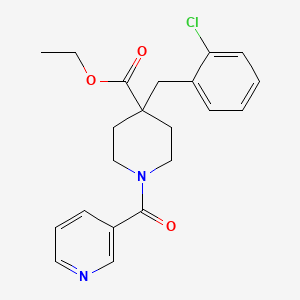![molecular formula C19H38N2O B4898232 N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide (CDAA) is a synthetic compound that has recently gained attention in scientific research due to its unique properties. CDAA belongs to the class of amides and is synthesized by the reaction of cyclododecanone with 3-(dimethylamino)propylamine.
Mecanismo De Acción
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide acts as a surfactant by reducing the surface tension between two immiscible phases. It has a hydrophobic tail and a hydrophilic head, which allows it to form micelles in aqueous solutions. This compound has been shown to form stable micelles in the presence of various drugs, which can improve their solubility and bioavailability.
Biochemical and Physiological Effects
This compound has been shown to be non-toxic and biocompatible in various in vitro and in vivo studies. It has also been shown to have anti-inflammatory and antioxidant properties. This compound has been studied for its potential in cancer therapy, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has several advantages as a surfactant and drug delivery system. It has excellent solubility in water and organic solvents, which allows it to be used in a wide range of applications. This compound is also non-toxic and biocompatible, making it suitable for use in pharmaceuticals and biomedical applications. However, this compound has some limitations, such as its high cost and the limited availability of cyclododecanone.
Direcciones Futuras
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has several potential future directions in scientific research. It can be used as a surfactant in various industries, such as cosmetics, food, and pharmaceuticals. This compound can also be studied for its potential as a drug delivery system, especially in cancer therapy. Further research is needed to explore the full potential of this compound and its applications in various fields.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its unique properties. It is synthesized by the reaction of cyclododecanone with 3-(dimethylamino)propylamine and has been studied for its potential as a surfactant and drug delivery system. This compound has several advantages, such as its excellent solubility and biocompatibility, but also has limitations, such as its high cost and limited availability. Further research is needed to explore the full potential of this compound and its applications in various fields.
Métodos De Síntesis
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide is synthesized by the reaction of cyclododecanone with 3-(dimethylamino)propylamine in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for 6-7 hours. The product is then purified by recrystallization from ethanol. The yield of this compound is around 70-80% with a purity of 99%.
Aplicaciones Científicas De Investigación
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential as a drug delivery system. It has been shown to have excellent solubility in water and organic solvents, making it an ideal candidate for drug delivery. This compound has also been studied for its potential as a surfactant, emulsifier, and stabilizer in various industries.
Propiedades
IUPAC Name |
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O/c1-18(22)21(17-13-16-20(2)3)19-14-11-9-7-5-4-6-8-10-12-15-19/h19H,4-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSLBVWSEQLLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCN(C)C)C1CCCCCCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)


